molecular formula C26H23ClN2O4S B2488348 N-(4-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 866897-56-5

N-(4-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2488348
CAS RN: 866897-56-5
M. Wt: 494.99
InChI Key: IERMUQAEHNKJDI-UHFFFAOYSA-N
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Description

  • This compound is a novel anilidoquinoline derivative with notable effects. It has been studied in the context of its antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis (Ghosh et al., 2008).

Synthesis Analysis

  • Various derivatives of this compound have been synthesized and characterized using physicochemical and spectral methods (Mehta et al., 2019).
  • Synthesis processes often involve the reaction of N-aryl-2-chloroacetamide with related sulfinic acids (Zubkov et al., 2010).

Molecular Structure Analysis

  • The molecular structure and crystallography of similar compounds have been extensively analyzed, showing specific bond angles and hydrogen bonding patterns (Celik et al., 2015).

Chemical Reactions and Properties

  • The compound and its derivatives exhibit significant antiviral and antiapoptotic properties. For example, they have shown effectiveness against Japanese encephalitis in vitro (Ghosh et al., 2008).

Physical Properties Analysis

  • Detailed analysis of the physical properties, like solubility or melting point, specific to this compound is not readily available in the research papers found.

Chemical Properties Analysis

  • The compound's derivatives have displayed various biological activities, including antimicrobial and anticancer potentials. They have also been evaluated in molecular docking studies to understand their interactions at the molecular level (Mehta et al., 2019).

Scientific Research Applications

Structural Aspects and Properties

Research into similar isoquinoline derivatives reveals insights into structural aspects and the formation of inclusion compounds. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have explored their ability to form gels and crystalline salts with mineral acids, demonstrating the structural versatility of such compounds. These structural investigations also touch upon the fluorescence properties of these compounds, highlighting the potential for optical applications (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Effects

A novel anilidoquinoline derivative, closely related to the compound of interest, has shown significant antiviral and antiapoptotic effects in vitro, with therapeutic efficacy observed in treating Japanese encephalitis. This showcases the compound's potential in antiviral therapies (Ghosh et al., 2008).

Hemostatic Activity

Derivatives of quinoline sulfonylacetanilides have demonstrated hemostatic activity in vitro, suggesting a potential application in managing bleeding disorders (Zubkov et al., 2010).

Anticancer Potential

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating potent effects against breast and colon cancer cell lines. This indicates the compound's relevance in developing new cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Agents

The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored, adding another dimension to the compound's application in combating infections (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-16-4-11-23-22(12-16)26(31)24(34(32,33)21-10-5-17(2)18(3)13-21)14-29(23)15-25(30)28-20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMUQAEHNKJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

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